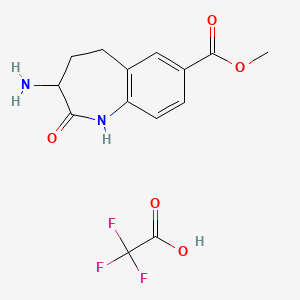
N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide is a synthetic compound that has gained attention in recent years due to its potential application in scientific research. This compound is known for its unique chemical structure and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide involves its interaction with specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain enzymes such as histone deacetylases and protein tyrosine phosphatases. Additionally, it has been found to bind to specific receptors such as the cannabinoid receptor CB2.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been shown to modulate the immune system and regulate gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide in lab experiments is its unique chemical structure, which allows for the study of its mechanism of action and physiological effects. Additionally, this compound has shown promising results in preclinical studies as a potential drug lead compound. However, one limitation of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide. One area of interest is in the development of new drugs based on this compound. Additionally, further research is needed to fully understand its mechanism of action and physiological effects. Other potential directions include the study of its interaction with other enzymes and receptors, as well as its potential application in other fields such as agriculture and environmental science.
Conclusion:
This compound is a synthetic compound that has shown promising results in scientific research. Its unique chemical structure and mechanism of action have made it a subject of interest in various fields, including medicinal chemistry and immunology. While there are limitations to its use in lab experiments, the potential applications of this compound are numerous, and further research is needed to fully understand its properties and potential.
Synthesemethoden
The synthesis of N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide involves the reaction of 3-fluoro-3-methylcyclobutene with propargylamine in the presence of a palladium catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide has been used in various scientific research applications. One of the primary areas of interest is in the field of medicinal chemistry, where it has been studied for its potential as a drug lead compound. This compound has shown promising results in preclinical studies as an inhibitor of various enzymes and receptors.
Eigenschaften
IUPAC Name |
N-(3-fluoro-3-methylcyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO/c1-3-7(11)10-6-4-8(2,9)5-6/h3,6H,1,4-5H2,2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRHFFQFRHKLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)C=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3020385.png)
![2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B3020387.png)
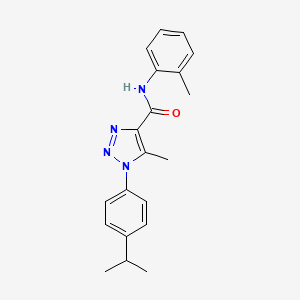
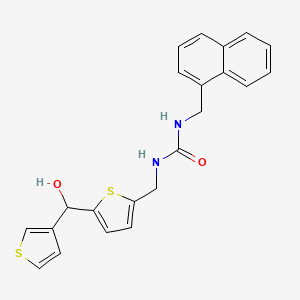
![6-(2-Chloro-propionyl)-2,4-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3020392.png)
![{4-[(3-Bromobenzyl)amino]-6-chloroquinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B3020395.png)
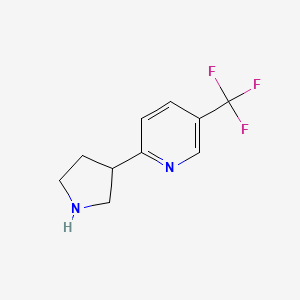
![Ethyl 5-(cyclopropanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3020397.png)

![7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3020399.png)
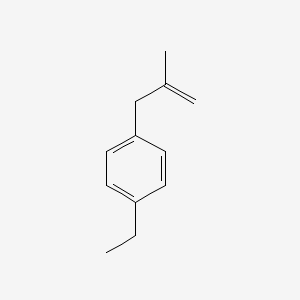
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B3020401.png)
![Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3020402.png)
